An In-depth Technical Guide to 6-Chlorochroman-3-one: Synthesis, Applications, and Experimental Protocols
An In-depth Technical Guide to 6-Chlorochroman-3-one: Synthesis, Applications, and Experimental Protocols
Foreword: The Strategic Value of Halogenated Scaffolds
In the landscape of modern medicinal chemistry and materials science, the chromanone scaffold stands out as a "privileged structure"—a molecular framework that frequently appears in a wide array of pharmacologically active compounds. The strategic introduction of a halogen, such as chlorine, onto this scaffold profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth examination of 6-Chlorochroman-3-one (CAS No. 26371-48-2), a key intermediate that serves as a versatile starting point for the synthesis of novel therapeutic agents and functional materials. We will move beyond simple data reporting to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Characteristics
6-Chlorochroman-3-one is a solid, bicyclic ketone. The electron-withdrawing nature of the chlorine atom at the 6-position and the carbonyl group at the 3-position make this molecule a valuable synthon for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 26371-48-2 | [1][2] |
| Molecular Formula | C₉H₇ClO₂ | [3] |
| Molecular Weight | 182.60 g/mol | [3] |
| IUPAC Name | 6-chloro-2,3-dihydrochromen-3-one | [2] |
| Purity | Typically ≥99% | [1] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis of 6-Chlorochroman-3-one: A Mechanistic Approach
The synthesis of chroman-3-ones can be achieved through several routes. A common and effective method involves an intramolecular cyclization of a corresponding phenoxypropanoic acid derivative. This approach offers good control over the regiochemistry of the final product.
Conceptual Synthesis Workflow
The synthesis begins with a readily available starting material, 4-chlorophenol, and proceeds through the formation of an ether linkage followed by a Friedel-Crafts-type acylation to close the heterocyclic ring.
Caption: Synthetic pathway for 6-Chlorochroman-3-one.
Detailed Experimental Protocol: Synthesis via Intramolecular Acylation
This protocol is a representative method adapted from established syntheses of chromanone derivatives.[4][5] It is designed to be self-validating, with clear endpoints for each step.
Step 1: Formation of 3-(4-Chlorophenoxy)propanoic acid
-
Rationale: The initial step is a Williamson ether synthesis to couple the phenol with a three-carbon chain, followed by hydrolysis of the ester to the carboxylic acid required for cyclization.
-
Procedure: a. To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent like acetone or ethanol, add sodium hydroxide (1.1 eq) and stir until a clear solution of the sodium phenoxide is formed. b. Add ethyl 3-bromopropanoate (1.05 eq) dropwise to the solution. c. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction, filter off any salts, and evaporate the solvent under reduced pressure. e. To the resulting crude ester, add a 10% aqueous solution of sodium hydroxide and heat to 60-70°C for 2-3 hours to hydrolyze the ester. f. Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2. The carboxylic acid will precipitate. g. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-chlorophenoxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Rationale: This is the key ring-closing step. A strong dehydrating acid catalyst like Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid) is used to promote the electrophilic attack of the carboxylic acid's carbonyl group onto the electron-rich aromatic ring.[4]
-
Procedure: a. Place the dried 3-(4-chlorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask. b. Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the acid) to the flask. c. Heat the mixture to 90-100°C with vigorous stirring for 2-4 hours. The viscosity will be high, so mechanical stirring is recommended. d. Monitor the reaction by TLC (a higher Rf value is expected for the product). e. After completion, cool the reaction slightly and pour it carefully onto crushed ice with stirring. f. The product will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x). g. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 6-Chlorochroman-3-one.
Applications in Drug Discovery and Chemical Synthesis
6-Chlorochroman-3-one is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of the ketone at the 3-position and the potential for further modification of the chroman core. Chromanone scaffolds are central to many compounds with promising biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[6][7]
Role as a Key Intermediate
The ketone functionality allows for a wide range of subsequent reactions, such as:
-
Reductions: To form the corresponding alcohol, 6-chlorochroman-3-ol.
-
Aldol Condensations: To introduce substituents at the 2-position.
-
Oxidation/Dehydrogenation: To form the corresponding 6-chlorochromone.
These transformations open pathways to diverse libraries of compounds for high-throughput screening in drug discovery programs.[10]
Caption: Derivatization pathways from 6-Chlorochroman-3-one.
Analytical Characterization Workflow
Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized 6-Chlorochroman-3-one. A multi-technique approach is standard practice.
Standard Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information.
-
¹H NMR: Expect signals corresponding to the aromatic protons (with splitting patterns influenced by the chloro- and ether substituents) and the aliphatic protons of the dihydropyranone ring.
-
¹³C NMR: Expect a signal for the carbonyl carbon around 190-200 ppm, along with signals for the aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): Confirms the molecular weight (182.60 g/mol ) and provides fragmentation patterns that can aid in structural confirmation. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) will be evident in the molecular ion peak (M and M+2).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption peak around 1680-1700 cm⁻¹ is a key indicator of the ketone (C=O) functional group.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[11]
Protocol: Purity Assessment by Reverse-Phase HPLC
-
Rationale: This method separates the target compound from non-polar and polar impurities, allowing for accurate quantification of purity.
-
Procedure: a. Sample Preparation: Prepare a stock solution of 6-Chlorochroman-3-one in acetonitrile or methanol at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase. b. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.
- Injection Volume: 10 µL. c. Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Safety, Handling, and Storage
Proper handling of 6-Chlorochroman-3-one is essential for laboratory safety. The related compound, 6-chlorochroman-4-one, is classified as harmful if swallowed.[12] Similar precautions should be taken.
| Hazard Aspect | Guideline |
| GHS Classification | Based on related compounds: Acute Toxicity, Oral (Warning)[12] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, nitrile gloves, lab coat. |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place (2-8°C recommended).[3] Protect from light and moisture. Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
References
-
Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... - ResearchGate. Available from: [Link]
-
Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones - ResearchGate. Available from: [Link]
-
Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... - ResearchGate. Available from: [Link]
-
6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem. Available from: [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available from: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available from: [Link]
-
Synthesis of chromen‐3‐one derivatives. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed. Available from: [Link]
-
Chromanone and flavanone synthesis - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation - PubMed. Available from: [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. Available from: [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. Available from: [Link]
-
6-Chloroisochroman | C9H9ClO | CID 10487324 - PubChem - NIH. Available from: [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. Available from: [Link]
-
6-Chloro-3-formylchromone | C10H5ClO3 | CID 463777 - PubChem - NIH. Available from: [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - Gupea. Available from: [Link]
-
III Analytical Methods. Available from: [Link]
-
Pyridinium chlorochromate - Wikipedia. Available from: [Link]
- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents.
-
6-Chloroheptan-3-one | C7H13ClO | CID 129920966 - PubChem. Available from: [Link]
-
Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - RSC Publishing. Available from: [Link]
-
-
analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]
-
-
Spectroscopy Problems - MSU chemistry. Available from: [Link]
Sources
- 1. 6-CHLOROCHROMAN-3-ONE, CasNo.26371-48-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 2. 6-Chloro-3-chromanone CAS#: 26371-48-2 [amp.chemicalbook.com]
- 3. 26371-48-2|6-Chlorochroman-3-one|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]
